Xenon difluoride
Description
Historical Context of Noble Gas Chemistry and XeF₂ Discovery
For a significant period in chemical history, the elements in Group 18 of the periodic table, known as the noble gases, were considered to be chemically inert. researchgate.netcaltech.edu This belief, rooted in their stable electron configurations with filled outermost orbitals, was a fundamental concept in chemistry. vedantu.comaakash.ac.in However, this long-held conviction was overturned in 1962, a landmark year that heralded the dawn of noble gas chemistry. researchgate.netcaltech.eduuw.edu.pl
The initial breakthrough was made by Neil Bartlett, who synthesized xenon hexafluoroplatinate (XePtF₆). vedantu.comuw.edu.pl This discovery challenged the established understanding of chemical bonding and reactivity, demonstrating that noble gases could indeed form stable compounds. fiveable.me Shortly after Bartlett's groundbreaking work, the synthesis of xenon difluoride (XeF₂) was reported. In early 1962, Rudolf Hoppe at the University of Münster, Germany, likely created XeF₂ by reacting a mixture of xenon and fluorine gases in an electrical discharge. wikipedia.org However, the first published report on the synthesis of XeF₂ came in October 1962 from a team at Argonne National Laboratory, including Chernick, who synthesized it through the reaction of xenon and fluorine gases under low pressure with ultraviolet irradiation. wikipedia.orgacs.org These pioneering syntheses opened up a new field of chemical research, proving that xenon, despite its noble gas status, could form compounds with highly electronegative elements like fluorine. vedantu.comaakash.ac.in
Significance of this compound in Modern Chemical Research
This compound (XeF₂) has emerged as a compound of considerable importance in various areas of modern chemical research. It is recognized as one of the most stable xenon compounds and a powerful fluorinating agent. vedantu.comwikipedia.orgwikipedia.org Its utility stems from its ability to introduce fluorine atoms into other molecules, a process that is crucial in the synthesis of a wide range of chemical products. vedantu.comaakash.ac.in
One of the most significant applications of XeF₂ is as a selective fluorinating agent in organic synthesis. researchgate.netbenthamscience.com It offers a milder and more controlled alternative to harsher fluorinating agents. aakash.ac.in A notable example of its application is in the synthesis of the anticancer drug 5-fluorouracil, which is produced by the reaction of XeF₂ with uracil. vedantu.comaakash.ac.in
Furthermore, this compound plays a critical role in the fabrication of microelectromechanical systems (MEMS). vedantu.comijcmas.com It is employed as an isotropic gaseous etchant for silicon. vedantu.commissouri.edu This process is advantageous because it has a high etch rate and does not require external energy sources like ion bombardment. vedantu.com The selectivity of XeF₂ is a key feature; it etches silicon without affecting materials like silicon dioxide, silicon nitride, and various metals, which is crucial for creating intricate microstructures. nasa.govusc.edu
The compound also serves as a potent oxidizing agent. vedantu.comaakash.ac.in This property, combined with its fluorinating capabilities, makes it a versatile reagent in both organic and inorganic chemistry. researchgate.net Research has also explored its use in coordination chemistry, where it can act as a ligand in complexes with metals. wikipedia.org
Scope and Limitations of the Review
This review focuses exclusively on the chemical compound this compound (XeF₂). The content is structured to provide a detailed and scientifically accurate overview of its historical discovery, its significance in modern research, its synthesis, and its key properties and applications based on the provided outline.
The information presented herein is based on a review of scientific literature and reputable chemical databases. The scope of this article is strictly limited to the topics outlined in the section headings and subheadings. Therefore, this review will not cover aspects such as dosage or administration information, as these are not relevant to the chemical nature of the compound. Similarly, detailed safety and adverse effect profiles are outside the purview of this article.
The content is intended to be professional and authoritative, drawing from a diverse range of credible sources. It aims to provide a thorough understanding of this compound within the specified boundaries.
Data on this compound
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | XeF₂ wikipedia.org |
| Molar Mass | 169.290 g/mol wikipedia.orgturito.com |
| Appearance | White crystalline solid vedantu.comwikipedia.org |
| Density (solid) | 4.32 g/cm³ wikipedia.org |
| Melting Point | 128.6 °C (401.8 K) wikipedia.org |
| Solubility in Water | 25 g/L at 0 °C (decomposes slowly) wikipedia.orgturito.com |
| Vapor Pressure | 6.0 x 10² Pa wikipedia.org |
| Molecular Shape | Linear wikipedia.orgturito.com |
| Bonding | Three-center four-electron bond wikipedia.org |
Synthetic Methods
| Method | Reactants | Conditions |
| Direct Combination | Xenon (Xe) and Fluorine (F₂) | Heat, irradiation, or electrical discharge wikipedia.org |
| From Dioxygen Difluoride | Xenon (Xe) and Dioxygen Difluoride (O₂F₂) | Reaction at approximately 118°C byjus.com |
| Sunlight Synthesis | Xenon (Xe) and Fluorine (F₂) | Atmospheric pressure in a dry Pyrex bulb wikipedia.org |
Key Applications
| Application | Description |
| Fluorinating Agent | Used in organic synthesis to introduce fluorine atoms into molecules. vedantu.comaakash.ac.in |
| Silicon Etchant | Isotropic gaseous etchant for silicon in MEMS fabrication. vedantu.commissouri.edu |
| Oxidizing Agent | Acts as a powerful oxidizing agent in various chemical reactions. vedantu.comaakash.ac.in |
| Anticancer Drug Synthesis | Used in the production of 5-fluorouracil. vedantu.comaakash.ac.in |
Structure
2D Structure
Properties
IUPAC Name |
difluoroxenon | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F2Xe/c1-3-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGELFKKMDLGCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Xe]F | |
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Molecular Formula |
F2Xe | |
| Record name | xenon difluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Xenon_difluoride | |
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DSSTOX Substance ID |
DTXSID7065590 | |
| Record name | Xenon fluoride (XeF2) | |
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Molecular Weight |
169.29 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] Colorless crystalline powder; [MSDSonline] | |
| Record name | Xenon difluoride | |
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CAS No. |
13709-36-9 | |
| Record name | Xenon difluoride | |
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| Record name | Xenon difluoride | |
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| Record name | Xenon fluoride (XeF2) | |
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| Record name | Xenon fluoride (XeF2) | |
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| Record name | Xenon difluoride | |
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| Record name | XENON DIFLUORIDE | |
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Advanced Synthetic Methodologies for Xenon Difluoride
Direct Fluorination Techniques
The most common approaches to synthesizing xenon difluoride involve the direct reaction of xenon and fluorine gases. These methods are differentiated by the type of energy input used to initiate the reaction.
Thermal Reaction of Xenon and Fluorine
The thermal method involves heating a mixture of xenon and fluorine gases. bpchalihacollege.org.in A common laboratory preparation involves heating a 2:1 molar ratio of xenon to fluorine in a sealed nickel vessel at 400°C. bpchalihacollege.org.inbyjus.com This process yields solid this compound, which can then be purified. vedantu.com To minimize the formation of higher fluorides like xenon tetrafluoride (XeF₄) and xenon hexafluoride (XeF₆), a large excess of xenon is typically used. The reaction is heterogeneous, occurring on the pre-fluorinated walls of the reaction vessel or on the surface of an added metal fluoride (B91410), with nickel(II) fluoride (NiF₂) being a particularly effective catalyst. chem-soc.si
Table 1: Parameters for Thermal Synthesis of this compound
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactants | Xenon (Xe) and Fluorine (F₂) | bpchalihacollege.org.in |
| Molar Ratio (Xe:F₂) | 2:1 | bpchalihacollege.org.inbyjus.com |
| Temperature | 400°C | bpchalihacollege.org.inbyjus.com |
| Reaction Vessel | Sealed Nickel Vessel | bpchalihacollege.org.inbyjus.com |
| Catalyst | Nickel(II) Fluoride (NiF₂) | chem-soc.si |
Photochemical Synthesis (UV Irradiation)
This compound can also be synthesized by irradiating a mixture of xenon and fluorine gases with ultraviolet (UV) light. wikipedia.orgjhuapl.edu This photochemical reaction can be conducted at room temperature and atmospheric pressure, and even sunlight can serve as a sufficient UV source. wikipedia.org The process involves the photodissociation of fluorine molecules into highly reactive fluorine atoms, which then react with xenon. This method is considered an elegant way to produce pure this compound. chem-soc.si The synthesis has been successfully carried out in all-nickel systems with transparent alumina (B75360) windows, as well as in dry Pyrex glass bulbs. wikipedia.org
Alternative Synthetic Pathways
Beyond direct fluorination, other methods have been developed for the synthesis of this compound, including reactions with other fluorine-containing compounds and the production of radiolabeled isotopes.
Reaction with Dioxygen Difluoride
Xe + O₂F₂ → XeF₂ + O₂ bpchalihacollege.org.in
This method provides a pathway to this compound without the direct use of elemental fluorine gas under high-temperature or photochemical conditions.
Synthesis of Radiolabeled [¹⁸F]this compound
For applications in positron emission tomography (PET), a radiolabeled version of this compound, [¹⁸F]XeF₂, is synthesized. One method involves the reaction of cyclotron-produced [¹⁸F]fluoride ions with stable this compound. nih.govnih.gov This process is influenced by several factors, including the reaction vessel material, solvent, and temperature. nih.govnih.gov For instance, glass vials are more effective than polypropylene, and the reaction is less efficient in acetonitrile (B52724) than in dichloromethane (B109758) at room temperature. nih.govnih.gov A production-scale method has been developed where [¹⁸F]fluoride ion reacts with this compound in acetonitrile at 90°C for 10 minutes, followed by distillation to separate the [¹⁸F]XeF₂. nih.govnih.gov
Another approach involves the direct reaction of xenon with [¹⁸F]F₂ gas, produced by irradiating neon gas with deuterons. This reaction is carried out in a high-pressure nickel vessel at 390°C for 40 minutes and yields [¹⁸F]XeF₂ with a specific activity of 450 mCi/mmol. iaea.org
Table 2: Comparison of [¹⁸F]this compound Synthesis Methods
| Method | Reactants | Key Conditions | Product | Source |
|---|---|---|---|---|
| Isotope Exchange | [¹⁸F]Fluoride ion, XeF₂ | Acetonitrile, 90°C, 10 min | [¹⁸F]XeF₂ | nih.govnih.gov |
| Direct Reaction | Xenon, [¹⁸F]F₂ gas | Nickel vessel, 390°C, 40 min | [¹⁸F]XeF₂ | iaea.org |
Industrial Scale Synthesis and Purification Challenges
The industrial-scale production of this compound faces several challenges, primarily related to ensuring purity and managing the reactive nature of the compounds involved.
A significant challenge in the synthesis of this compound is the potential for the formation of higher xenon fluorides, such as XeF₄ and XeF₆. chem-soc.si Purification is therefore a critical step. Methods like fractional distillation or selective condensation using a vacuum line are employed to isolate pure XeF₂. vedantu.comwikipedia.org
Purification from impurities like xenon tetrafluoride and hydrogen fluoride can be achieved by passing the vapor mixture through a layer of potassium fluoride in a nickel reactor at 150-200°C. google.com Another method for removing XeF₄ involves heating the initial mixture with cerium trifluoride. iaea.org
The sourcing and handling of raw materials, particularly the highly reactive fluorine gas, require stringent safety protocols and specialized equipment. osloop.com Furthermore, the synthesis process itself, whether thermal or photochemical, requires significant energy input and robust reactor materials, such as nickel, that can withstand the corrosive reactants. bpchalihacollege.org.inbyjus.com Maintaining a stable and cost-effective supply of xenon, a rare and expensive noble gas, is another key consideration for industrial production. osloop.com
Mechanistic Investigations of Xenon Difluoride Reactivity
Electrophilic Fluorination Mechanisms
Under conditions that promote polarization of the XeF₂ molecule, it behaves as an electrophilic fluorinating agent. researchgate.netscientificupdate.com This typically occurs in the presence of a Lewis acid or even a suitable reaction vessel surface, which can act as a heterogeneous acid catalyst. semanticscholar.orgresearchgate.netscientificupdate.com The interaction with an acid catalyst (A) is thought to generate a highly reactive electrophilic species, often represented as [FXe]⁺---[FA]⁻, which can be formally considered an equivalent of "FXe⁺". umich.edu This polarized intermediate is then susceptible to attack by nucleophilic organic substrates. scientificupdate.com
Single Electron Transfer (SET) Pathways
While often associated with radical chemistry, single electron transfer (SET) can also be an initial step in what ultimately becomes an electrophilic fluorination. semanticscholar.orgresearchgate.netscientificupdate.com In the absence of a strong acid catalyst, XeF₂ can react with electron-rich organic molecules via an SET mechanism. researchgate.netscientificupdate.com This process involves the transfer of a single electron from the substrate (M) to the xenon difluoride molecule, resulting in the formation of a radical cation of the substrate (M•⁺) and a this compound radical anion (XeF₂•⁻). umich.edu The latter can then break down to a xenon monofluoride radical (XeF•) and a fluoride (B91410) anion (F⁻). umich.edu
The formation of radical ion pairs is a key feature of this pathway. smolecule.com For instance, in reactions with certain aromatic compounds, the generation of highly colored radical cations has been observed, providing evidence for the SET mechanism. researchgate.netacs.org The subsequent steps can involve the coupling of the substrate's radical cation with a fluorine source, leading to the fluorinated product. koreascience.kr While this pathway has radical intermediates, its initiation by electron transfer from the substrate to the electrophilic reagent categorizes it under the broader umbrella of electrophilic interactions.
Electrophilic Addition Pathways
In the presence of an acid catalyst, this compound can participate in electrophilic addition reactions with unsaturated systems like alkenes and arenes. semanticscholar.orgrsc.org The acid catalyst polarizes the XeF₂ molecule, enhancing its electrophilicity. researchgate.netscientificupdate.com The reaction with an alkene, for example, can proceed through the formation of a β-fluorocarbocation intermediate. rsc.org
Studies on the stereochemistry of fluorine addition to alkenes, such as acenaphthylene (B141429) and 1,2-dihydronaphthalene, have shown that the reaction often proceeds with a high degree of trans-attack, suggesting the involvement of a bridged fluoronium-like intermediate or a rapidly collapsing open carbocation. rsc.org However, the nature of the intermediate, whether it is a bridged halogenonium ion or an open carbocation, can depend on the structure of the alkene and the reaction conditions. rsc.org For some phenyl-substituted olefins, the formation of an open β-fluorocarbocation intermediate has been proposed. rsc.org
The reaction of trimethylsilyl (B98337) benzoates with XeF₂ in the presence of a Pyrex flask, which acts as a catalyst, is thought to proceed via electrophilic addition of the activated XeF₂. researchgate.net This leads to the formation of fluoroxenon esters as intermediates. semanticscholar.org
Role of FXe⁺ and Other Cationic Species
The concept of the fluoroxenonium cation, [FXe]⁺, is central to understanding the electrophilic reactivity of XeF₂. scientificupdate.comstackexchange.com While free [FXe]⁺ may not exist in large concentrations, its equivalent is generated through the interaction of XeF₂ with a Lewis acid (LA), forming a polarized complex [FXeδ⁺---F---LAδ⁻]. researchgate.net This species is a potent electrophile. stackexchange.com
In the presence of hydrogen fluoride (HF) as a catalyst, an equilibrium is established:
XeF₂ + HF ⇌ [XeF]⁺ + [HF₂]⁻ stackexchange.com
The [XeF]⁺ cation is the reactive electrophilic species that attacks the aromatic ring in electrophilic aromatic substitution reactions. stackexchange.com This is followed by the expulsion of a xenon atom to yield the fluorinated product. stackexchange.com The formation of other cationic species, such as [Xe₂F₃]⁺, which are even more powerful fluorinators, can also occur when XeF₂ reacts with fluoride ion acceptors. wikipedia.org These cationic intermediates are crucial in driving the electrophilic fluorination of a wide range of organic substrates.
Radical Pathways in Fluorination
In the absence of acid catalysis, or in solvents that inhibit electrophilic catalysis, this compound can react through radical mechanisms. researchgate.netscientificupdate.com This pathway is particularly prevalent when reactions are conducted in non-polar solvents or in reaction vessels made of materials like polytetrafluoroethylene (PTFE), which are not acidic. semanticscholar.org The initiation of these radical reactions often involves a single electron transfer (SET) from the substrate to XeF₂, as described previously. researchgate.netkoreascience.kr
This SET process generates a substrate radical cation and the XeF₂ radical anion. umich.edu The subsequent fragmentation and reaction of these radical species lead to the final fluorinated products. researchgate.net For example, the reaction of certain carboxylic acids with XeF₂ in a PTFE vessel predominantly yields fluorides through a mechanism rationalized by the formation of an aryl or alkyl radical within the solvent cage, which is then fluorinated. researchgate.net
The decomposition of XeF₂ can also generate radical fluorine species (F•), which are highly reactive. researchgate.net These radical pathways have become increasingly important in the development of new C-H bond fluorination methods. sciengine.com The formation of minor byproducts, such as substituted biphenyls in aromatic fluorination reactions, can also suggest the involvement of a minor radical-cation pathway. stackexchange.com
Influence of Reaction Conditions on Mechanism
The mechanistic pathway followed by this compound in its reactions is highly sensitive to the reaction conditions. semanticscholar.orgresearchgate.net A combination of the solvent, the material of the reaction vessel, and the presence or absence of an acid catalyst dictates whether the reaction proceeds through an electrophilic or a radical mechanism. semanticscholar.orgresearchgate.net
Solvent Effects
The choice of solvent plays a critical role in determining the reaction mechanism and the stability of this compound. semanticscholar.orgresearchgate.net Solvents like dichloromethane (B109758) (CH₂Cl₂), trichlorofluoromethane (B166822) (CFCl₃), and hexafluorobenzene (B1203771) (C₆F₆) are suitable for promoting fast electrophilic reactions, especially when a catalytic surface like Pyrex is present. semanticscholar.orgresearchgate.net In these solvents, the electrophilic pathway is favored.
In contrast, acetonitrile (B52724) (CH₃CN) has been shown to inhibit the catalytic effect of Pyrex glass. semanticscholar.orgresearchgate.net It is believed that acetonitrile, being a weak Lewis base, deactivates the acidic sites on the glass surface, thereby preventing the polarization of XeF₂ and the subsequent electrophilic reaction. umich.edu Consequently, in acetonitrile, reactions tend to proceed via a single electron transfer (SET) mechanism. semanticscholar.orgsmolecule.com
The stability of XeF₂ also varies significantly with the solvent. semanticscholar.org For instance, XeF₂ has a much shorter half-life in chloroform (B151607) (CHCl₃) compared to dichloromethane, making chloroform a less suitable solvent for many reactions. semanticscholar.orgresearchgate.net Water is also a poor solvent, leading to rapid decomposition of XeF₂. semanticscholar.org The following table summarizes the approximate half-lives of XeF₂ in different solvents and vessel materials, illustrating the profound impact of the reaction environment.
| Solvent | Vessel | Approximate Half-life (t½) |
| CH₂Cl₂ | PTFE-FEP | >7 days |
| CH₂Cl₂ | Pyrex | 12 h |
| CHCl₃ | PTFE-FEP | 24 h |
| CHCl₃ | Pyrex | 4 h |
| CH₃CN | PTFE-FEP | >7 days |
| CH₃CN | Pyrex | 48 h |
| H₂O | PTFE-FEP | <1 h |
| H₂O | Pyrex | 2 h |
| C₆F₆ | PTFE-FEP | >7 days |
| C₆F₆ | Pyrex | 4 h |
Data sourced from studies on the stability of XeF₂ solutions. semanticscholar.org
This data clearly demonstrates that for promoting electrophilic reactions which are often faster, a solvent like dichloromethane in a Pyrex vessel is effective, whereas for favoring radical pathways, acetonitrile is a more suitable choice as it inhibits the catalytic effect of the glass. semanticscholar.orgresearchgate.net
Vessel Material Catalysis (e.g., Pyrex vs. PTFE)
The choice of reaction vessel material has a profound impact on the reactivity and stability of this compound, a phenomenon often overlooked in synthetic chemistry. researchgate.net Systematic studies have revealed that common laboratory glassware, such as Pyrex, can act as a heterogeneous catalyst, whereas fluorinated polymers like polytetrafluoroethylene (PTFE) and fluorinated ethylene (B1197577) propylene (B89431) (FEP) are comparatively inert. researchgate.netosti.gov
The catalytic activity of Pyrex, a borosilicate glass, is attributed to the presence of Lewis acidic sites, such as boric oxide (~13% B₂O₃) and aluminum oxide (~2% Al₂O₃), on its surface. you-iggy.comresearchgate.net These sites can interact with a fluorine atom of the XeF₂ molecule, polarizing the Xe-F bond and creating a more potent electrophilic fluorinating agent, represented as [F-Xeδ+---F→Pyrexδ-]. you-iggy.comwikipedia.org This activation is crucial for certain reactions, such as the fluorodesilylation of aryltrimethylsilanes, which proceed readily in Pyrex flasks but may not occur at all in more inert FEP vessels. researchgate.netyou-iggy.com The catalytic effect of Pyrex can be "turned off" by pre-washing the glass with a sodium hydroxide (B78521) solution, which is thought to scavenge the Lewis acidic sites, and reactivated by a subsequent acid wash. you-iggy.comresearchgate.net
In contrast, PTFE and FEP vessels are significantly more inert and are the preferred containers for studying the intrinsic reactivity of XeF₂ or when catalysis by the vessel surface is undesirable. The stability of XeF₂ is markedly greater in PTFE-FEP containers compared to Pyrex, especially in common organic solvents. researchgate.netsemanticscholar.org For instance, ¹⁹F NMR studies have been used to determine the half-life of XeF₂ in various solvents and vessel materials, clearly demonstrating this stability difference. In solvents like dichloromethane (CH₂Cl₂) and hexafluorobenzene (C₆F₆), XeF₂ has a half-life of several days in PTFE-FEP but only a few hours in Pyrex. semanticscholar.org This decomposition in Pyrex is believed to involve reduction of XeF₂ on the glass surface. semanticscholar.org Quartz vessels also show catalytic activity, though generally less pronounced than Pyrex. researchgate.netsemanticscholar.org
The influence of the vessel material is also linked to the solvent used. Acetonitrile, a weakly basic solvent, can inhibit the catalytic effect of Pyrex by blocking the Lewis acid sites on the glass surface. you-iggy.comresearchgate.net This is reflected in the significantly longer half-life of XeF₂ in acetonitrile when in a Pyrex vessel compared to other organic solvents. semanticscholar.org
The following table summarizes the approximate half-lives of this compound in various solvent and vessel systems, illustrating the catalytic effect of the vessel material.
Acid Catalysis (e.g., BF₃·Et₂O, HF)
The reactivity of this compound as a fluorinating agent can be significantly enhanced by the use of acid catalysts. Both Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), and protic acids, like hydrogen fluoride (HF), are effective in this role. escholarship.orgresearchgate.netresearchgate.net The fundamental principle of this catalysis involves the abstraction of, or strong interaction with, a fluoride ion from XeF₂. This process increases the electrophilicity of the xenon center, generating a more potent fluorinating species, such as the XeF⁺ cation or a highly polarized complex. escholarship.org
Boron trifluoride is a powerful fluoride ion acceptor and its diethyl ether complex, BF₃·Et₂O, is a commonly used catalyst. researchgate.netdtic.mil It can activate XeF₂ for reactions with substrates that are otherwise unreactive. For example, while solutions of XeF₂ and benzene (B151609) are stable, the introduction of BF₃·Et₂O or HF initiates a reaction to produce fluorobenzene (B45895). escholarship.orgresearchgate.net This catalytic system has been employed in the fluorination of various aromatic compounds. researchgate.netresearchgate.net The reaction of XeF₂ with norbornene in the presence of BF₃·Et₂O has been studied to elucidate the mechanism, which involves the formation of cationic intermediates leading to a mixture of fluorinated products. dtic.mil The product distribution can be influenced by the specific catalyst and solvent used. dtic.mil
Hydrogen fluoride (HF) also serves as an effective catalyst. escholarship.org Since HF is often a byproduct of fluorination reactions with XeF₂, many of these reactions can be autocatalytic. you-iggy.com The presence of even catalytic amounts of HF can considerably increase the rate of reaction, for example, in the fluorination of tetrachloromethane. researchgate.net The use of trimethylsilyl derivatives as substrates is a convenient strategy to avoid the in-situ formation of HF, thereby preventing unwanted side-reactions or complex catalytic effects. you-iggy.com The catalytic role of HF is particularly important in understanding vessel effects, as HF can be generated from the reaction of XeF₂ with trace moisture or the glass surface itself, subsequently catalyzing the primary reaction. researchgate.net
Kinetic and Thermodynamic Studies of Reactions
The thermodynamic stability and kinetic reactivity of this compound are key to its utility in synthesis. Thermodynamically, XeF₂ is a stable compound among the xenon fluorides. core.ac.uk Its standard enthalpy of formation (ΔfH⦵₂₉₈) from xenon and fluorine gas is exothermic.
Xe(g) + F₂(g) → XeF₂(c)
The standard enthalpy of formation for solid XeF₂ is approximately -108 kJ·mol⁻¹. wikipedia.org The Xe-F bonds are relatively weak, with a total bond energy of 267.8 kJ/mol. wikipedia.org The first bond dissociation energy is 184.1 kJ/mol, and the second is significantly lower at 83.68 kJ/mol. wikipedia.org This relative weakness of the bonds, combined with the high thermodynamic stability of the reaction products (xenon gas and metal or non-metal fluorides), provides the driving force for its fluorinating ability.
Kinetic studies reveal that while XeF₂ is thermodynamically potent, many of its reactions are kinetically controlled and can be slow without a catalyst. escholarship.orgcore.ac.uk The stability and rate of decomposition of XeF₂ are highly dependent on the conditions, particularly the solvent, vessel material, and presence of catalysts, as discussed previously. The half-life of XeF₂ in neutral or acidic aqueous solution at 0°C is about 7 hours, demonstrating its kinetic inertness, but decomposition is rapid in basic solutions. core.ac.uk
Specific rate constants have been determined for certain reactions. For example, the oxidation of rhodium(III) by XeF₂ in a nitric acid solution follows second-order kinetics, with a rate described by the equation: -d[Rh(III)]/dt = k[Rh(III)][XeF₂]. The rate constant (k) was found to be 15.4 L·mol⁻¹·min⁻¹ at 17.8°C, with an activation energy of 60.6 kJ·mol⁻¹. researchgate.net Another study on the oxidation of uranium(IV) by XeF₂ found the reaction rate after an induction period to be first-order with respect to U(IV), with a rate constant of approximately 2.0 x 10⁻² s⁻¹. osti.gov Laser flash photolysis of XeF₂ has been used to generate atomic fluorine in solution and determine its absolute rate constants with various substrates. acs.org These kinetic investigations are crucial for understanding reaction mechanisms, which can involve single electron transfer (SET) or electrophilic pathways depending on the reaction conditions. semanticscholar.org
The following table presents key thermodynamic parameters for this compound.
Advanced Applications of Xenon Difluoride in Chemical Synthesis
Selective Fluorination in Organic Chemistry
Xenon difluoride serves as an effective electrophilic fluorinating agent, capable of reacting with a wide array of organic substrates. mdpi.orgresearchgate.net Its utility spans the fluorination of alkanes, alkenes, alkynes, and various aromatic and heteroaromatic systems. researchgate.net The reactivity and selectivity of XeF₂ can be influenced by factors such as the substrate's structure, the solvent, and the presence of acid catalysts. researchgate.net It can participate in reactions through mechanisms involving single-electron transfer (SET) or direct electrophilic attack, leading to a diverse range of fluorinated products. researchgate.netacs.org
The replacement of a silicon-containing group, typically a trimethylsilyl (B98337) (TMS) group, with fluorine is a synthetically useful transformation known as fluorodesilylation. This compound is particularly effective for this reaction, especially with arylsilanes. wikipedia.org The reaction of aryltrimethylsilanes with XeF₂ can be efficiently catalyzed by the surface of a Pyrex reaction vessel, which is believed to generate a more electrophilic species. ucl.ac.uksemanticscholar.org In contrast, when the reaction is conducted in non-ionizing vessels (like FEP-Teflon) or in coordinating solvents like acetonitrile (B52724), the mechanism often proceeds via a single-electron transfer (SET) pathway. smolecule.comucl.ac.uksemanticscholar.org This can lead to the formation of aryl radicals, which may result in the formation of arenes (Ar-H) rather than the desired fluoroarenes (Ar-F). semanticscholar.org Dichloromethane (B109758) has been found to be a convenient solvent for rapid electrophilic fluorodesilylations catalyzed by Pyrex. semanticscholar.orgresearchgate.net
Table 1: Examples of Fluorodesilylation Reactions with this compound
| Substrate | Product | Yield (%) | Conditions |
| Aryltrimethylsilanes | Aryl fluorides | 61-86% | Hexafluorobenzene (B1203771), room temperature |
| 4-Fluorophenyltrimethylsilane | 1,4-Difluorobenzene | ~100% | XeF₂ (2 equiv.), CH₂Cl₂, Pyrex flask, 1 hr |
| (4-But-phenyl)trimethylsilane | 4-But-fluorobenzene | High | XeF₂ (2 equiv.), CH₂Cl₂, Pyrex flask |
Data compiled from multiple sources. semanticscholar.orgrsc.org
This compound can facilitate the replacement of a carboxylic acid group with a fluorine atom, a process known as fluorodecarboxylation. researchgate.netcdnsciencepub.com This reaction, first demonstrated in the 1980s, provides a direct route to alkyl fluorides from readily available carboxylic acids. researchgate.netgoogle.com The reaction is typically performed at room temperature in solvents like methylene (B1212753) chloride. cdnsciencepub.com The mechanism is believed to involve the initial formation of a fluoroxenon ester (RCO₂XeF). researchgate.netcdnsciencepub.com For primary and secondary acids, this intermediate appears to react via nucleophilic displacement by fluoride (B91410). researchgate.netcdnsciencepub.com However, tertiary and benzylic acids tend to react through a radical mechanism that can involve carbocation intermediates. cdnsciencepub.com Consequently, primary, tertiary, and benzylic acids generally give the best results, while secondary acids often produce poor yields of the corresponding fluorides. nih.govacs.org Aromatic and vinylic acids are typically unreactive under these conditions. cdnsciencepub.com
Table 2: Fluorodecarboxylation of Carboxylic Acids with this compound
| Carboxylic Acid Substrate | Fluorinated Product | Yield (%) |
| 1-Adamantanoic acid | 1-Fluoroadamantane | 97% |
| Phenylacetic acid | Benzyl fluoride | 85% |
| Cyclopentylcarboxylic acid | Cyclopentyl fluoride | 10% |
| Monofluoroaryloxyacetic acids | Difluoromethoxyarenes | Good to Excellent |
| Difluoroaryloxyacetic acids | Trifluoromethoxyarenes | Good to Excellent |
Data compiled from multiple sources. researchgate.netnih.govacs.orgresearchgate.net
The conversion of an organic iodide to the corresponding fluoride can be achieved effectively using this compound. This fluorodeiodination reaction is an attractive method for synthesizing bridgehead fluorides, which can be challenging to prepare by other means. researchgate.netresearchgate.net The reaction is typically conducted by treating the iodide with XeF₂ in dichloromethane at ambient temperature, often resulting in high yields of the fluoride product. researchgate.netresearchgate.net Evidence suggests that the reaction proceeds through the formation of a bridgehead carbocation intermediate. researchgate.netresearchgate.net This is supported by the observation that substrates which are structurally resistant to forming such cations, like certain bicyclo[n.1.1]alkyl iodides, are less reactive in fluorodeiodination. researchgate.netresearchgate.net
This compound provides a direct pathway for the electrophilic fluorination of aromatic compounds. tdl.orgacs.orgacs.org It can react with benzene (B151609) and its derivatives to produce fluoroaromatic compounds, often with high yields of monosubstituted products. acs.orgresearchgate.net The reaction with benzene can yield up to 68% fluorobenzene (B45895). acs.org For substituted benzenes, the directive effects of the existing substituents are similar to those observed in other electrophilic aromatic substitution reactions. acs.org For example, the reaction of fluorobenzene with XeF₂ yields a mixture of ortho-, meta-, and para-difluorobenzenes. acs.org The process can be catalyzed by acids like hydrogen fluoride (HF) or boron trifluoride etherate (BF₃·Et₂O), although reactions can also proceed without a catalyst, sometimes in the vapor phase at elevated temperatures. acs.orgresearchgate.net In some cases, the reaction is believed to proceed through the formation of a radical cation intermediate. acs.org
Table 3: Direct Fluorination of Aromatic Compounds with this compound
| Aromatic Substrate | Product(s) | Yield (%) |
| Benzene | Fluorobenzene | 68% |
| Toluene | p-Fluorotoluene | Good |
| Benzotrifluoride | m-Fluorobenzotrifluoride | 76% |
| Fluorobenzene | o, m, p-Difluorobenzenes | 11.8% (ortho), 2.8% (meta), 32.3% (para) |
| 4-Nitroanisole | 2-Fluoro-4-nitroanisole | 73% (with BF₃·Et₂O catalyst) |
Data compiled from multiple sources. tdl.orgacs.orgresearchgate.net
This compound readily reacts with carbon-carbon double and triple bonds. researchgate.netsimply.science In its reactions with alkenes, XeF₂ can yield difluoro addition products. researchgate.net The reaction conditions, including the solvent and presence of catalysts, can significantly influence the outcome, leading to simple fluorination, alkoxyfluorination (if an alcohol is present), or rearranged products. rsc.org For instance, the reaction with norbornene can result in rearranged products. researchgate.net Similarly, alkynes can react with XeF₂ to yield tetrafluoro addition products. researchgate.net
The α-fluorination of carbonyl compounds is a key transformation, and XeF₂ is an effective reagent for this purpose when using enol derivatives as substrates. mdpi.orgresearchgate.net Silyl (B83357) enol ethers, in particular, react smoothly with this compound to produce α-fluoroketones. acs.orgresearchgate.net These reactions often proceed cleanly, and in the case of steroidal silyl enol ethers, can afford stereoselective formation of α-oriented α-fluoroketones in good yields, often without needing an acid catalyst. researchgate.net The mechanism for the reaction with silyl enol ethers in acetonitrile is proposed to involve a single-electron transfer (SET) to XeF₂, forming a radical cation intermediate. smolecule.comacs.org Enol acetates also react with XeF₂ in the presence of a catalytic amount of HF to give α-fluoro ketones. thieme-connect.de
Table 4: Fluorination of Enol Ethers and Enol Acetates with this compound
| Substrate Type | Substrate Example | Product | Yield (%) |
| Silyl Enol Ether | Steroidal Silyl Enol Ethers | α-Oriented α-Fluoroketones | Good |
| Silyl Enol Ether | TMS enol ether of acetophenone | α-Fluoroacetophenone | - |
| Enol Acetate (B1210297) | Enol acetate of cyclohexanone | 2-Fluorocyclohexanone | 61% |
| Enol Acetate | Enol acetate of cycloheptanone | 2-Fluorocycloheptanone | 57% |
Data compiled from multiple sources. acs.orgresearchgate.netthieme-connect.de
Oxidative Fluorination of Heteroatom Compounds
This compound serves as an effective reagent for the oxidative fluorination of compounds containing heteroatoms, particularly sulfur, phosphorus, and iodine. This process involves the addition of fluorine atoms to the heteroatom, increasing its oxidation state.
Sulfur(II) Compounds
The reaction of this compound with sulfur(II) compounds, such as sulfides, can lead to different products depending on the substrate's structure and the reaction conditions. The primary reaction is the oxidative fluorination of the sulfur atom. cdnsciencepub.com
In the case of aryl and certain alkyl sulfides, XeF₂ promotes oxidative fluorination to yield the corresponding sulfur difluorides. cdnsciencepub.com For example, diphenyl sulfide (B99878) reacts with this compound to form diphenylsulfur difluoride. cdnsciencepub.com Similarly, tert-butylphenyl sulfide is converted to tert-butylphenylsulfur difluoride. cdnsciencepub.com
However, if the sulfide possesses an α-hydrogen, the reaction pathway can shift towards α-fluorination, where a fluorine atom is introduced at the carbon atom adjacent to the sulfur. cdnsciencepub.comucl.ac.uk This is often followed by the elimination of hydrogen fluoride (HF), which can catalyze the decomposition of the fluorinated products. cdnsciencepub.com To mitigate this, a scavenger like tris(trimethylsilyl)amine (B75434) can be added to remove the HF as it forms. cdnsciencepub.comoup.com In some instances, olefin formation is also observed. cdnsciencepub.com The reaction with thiols typically results in the formation of disulfides. cdnsciencepub.com
The mechanism for these transformations is thought to involve a two-step process: an initial oxidative fluorination of the sulfur atom followed by a Pummerer-type rearrangement. oup.com The course of the reaction—whether it leads to oxidative fluorination, α-fluorination, or dehydrogenation—is highly dependent on the structure of the organosulfur substrate. tandfonline.comtandfonline.com For instance, diphenyl sulfide, dibenzothiophene, and 10-thioxanthenone react to form the corresponding sulfoxide (B87167) and sulphone. tandfonline.comtandfonline.com
Table 1: Reactions of this compound with Sulfur(II) Compounds
| Substrate | Product(s) | Reaction Type |
|---|---|---|
| Diphenyl sulfide | Diphenylsulfur difluoride, Diphenyl sulfoxide, Diphenyl sulphone | Oxidative Fluorination cdnsciencepub.comtandfonline.comtandfonline.com |
| tert-Butylphenyl sulfide | tert-Butylphenylsulfur difluoride | Oxidative Fluorination cdnsciencepub.com |
| Sulfides with α-hydrogen | α-Fluorinated sulfides, Olefins | α-Fluorination cdnsciencepub.com |
| Thiols | Disulfides | Oxidative Coupling cdnsciencepub.com |
| Dibenzothiophene | Dibenzothiophene sulfoxide and sulphone | Oxidative Fluorination tandfonline.comtandfonline.com |
| 10-Thioxanthenone | 10-Thioxanthenone sulfoxide and sulphone | Oxidative Fluorination tandfonline.comtandfonline.com |
Phosphorus and Iodine Compounds
This compound is also a valuable reagent for the oxidative fluorination of phosphorus and iodine compounds. researchgate.netcdnsciencepub.com The reaction with alkyl and aryl phosphines yields alkyl(aryl)hydridofluorophosphoranes. researchgate.netingentaconnect.comcdnsciencepub.com When reacting with phenylchlorophosphines, XeF₂ not only oxidizes the phosphorus but also substitutes the chlorine atoms with fluorine, producing phenylfluorophosphoranes of the type (C₆H₅)ₙPF₅₋ₙ. researchgate.netingentaconnect.com In the case of tert-butylchlorophosphines, the reaction is more complex, involving chlorination of the tert-butyl group alongside oxidative fluorination. researchgate.netingentaconnect.com
The reaction of this compound with organoiodine compounds can produce organoiodine difluorides. acs.org For example, methyl iodide reacts with XeF₂ to form methyliodine(III) difluoride. researchgate.netingentaconnect.comcdnsciencepub.com These reactions are often clean and proceed under mild conditions. cdnsciencepub.com The resulting organoiodine(III) difluorides can act as fluorinating agents themselves. acs.org For instance, the reaction of phenyl-substituted ethenes with iodine and this compound leads to difluorinated products through transient iodine difluoride intermediates. acs.org It is noteworthy that XeF₂ can be used to detect and determine small quantities of iodine and iodide, as it oxidizes iodine to periodate. testbook.com
Table 2: Oxidative Fluorination of Phosphorus and Iodine Compounds with XeF₂
| Substrate | Product |
|---|---|
| Alkyl(aryl)phosphines | Alkyl(aryl)hydridofluorophosphoranes researchgate.netingentaconnect.comcdnsciencepub.com |
| Phenylchlorophosphines | Phenylfluorophosphoranes ((C₆H₅)ₙPF₅₋ₙ) researchgate.netingentaconnect.com |
| Methyl iodide | Methyliodine(III) difluoride researchgate.netingentaconnect.comcdnsciencepub.com |
Role as an Oxidizing Agent
Beyond its fluorinating capabilities, this compound is a potent oxidizing agent. aakash.ac.infiveable.me This property stems from the relatively weak xenon-fluorine bonds and the thermodynamic stability of the reaction products. vulcanchem.com It can oxidize various elements and compounds to higher oxidation states, often in conjunction with fluorination. vulcanchem.com
For example, XeF₂ can oxidize elements such as nickel, mercury, molybdenum, niobium, and osmium to their binary fluorides or to adducts with XeF₂. chem-soc.si It also oxidizes lower fluorides like TlF, SnF₂, AsF₃, MnF₂, CoF₂, MoF₄, and CrF₂ to their higher fluoride counterparts (TlF₃, SnF₄, AsF₅, MnF₃, CoF₃, MoF₆, and CrF₄, respectively). chem-soc.si The oxidation of iodine by XeF₂ to form iodine fluoride and xenon is another clear example of its oxidizing power. aakash.ac.in Furthermore, XeF₂ can oxidatively decarboxylate carboxylic acids to produce the corresponding fluoroalkanes. wikipedia.org
Coordination Chemistry of this compound
The coordination chemistry of this compound is a fascinating area of study, showcasing the ability of this noble gas compound to act as a ligand and to form cationic species.
XeF₂ as a Ligand to Metal Ions
This compound can act as a ligand, coordinating to metal ions through one of its fluorine atoms. wikipedia.orgmcmaster.ca This has led to the synthesis of a wide variety of coordination compounds with the general formula Mⁿ⁺(XeF₂)ₚₙ, where M is a metal cation and A can be arsenic, antimony, or phosphorus. chem-soc.siwikipedia.org
Numerous examples of such complexes have been synthesized and characterized. wikipedia.orgresearchgate.net The metal ions (M) can include alkaline earth metals (Ca²⁺, Sr²⁺, Ba²⁺), transition metals (Ag⁺, Cd²⁺), and lanthanides (La³⁺, Nd³⁺). wikipedia.orgmcmaster.ca The number of coordinated XeF₂ molecules can vary, leading to complexes with high coordination numbers at the metal center. wikipedia.org For instance, a compound with the formula Ca₂(XeF₂)₉₄ has been synthesized where some calcium centers are coordinated solely by the fluorine atoms of XeF₂ molecules. wikipedia.orgresearchgate.net The first reported compound with XeF₂ directly bonded to a metal center was Ag(XeF₂)₂. chem-soc.siresearchgate.net In these complexes, crystallographic analysis shows that the metal atom is coordinated to the fluorine atoms of the XeF₂ ligands. wikipedia.org The bonding in these coordination compounds is primarily electrostatic, involving σ-hole type interactions.
Table 3: Examples of Metal Complexes with XeF₂ as a Ligand
| Complex Cation | Counter-anion | Metal Ion |
|---|---|---|
| [Mg(XeF₂)₄]²⁺ | AsF₆⁻ | Mg²⁺ wikipedia.org |
| [Mg(XeF₂)₂]²⁺ | AsF₆⁻ | Mg²⁺ wikipedia.org |
| [Ca₂(XeF₂)₉]⁴⁺ | AsF₆⁻ | Ca²⁺ wikipedia.orgresearchgate.net |
| [Ag(XeF₂)₂]⁺ | AsF₆⁻ | Ag⁺ chem-soc.siresearchgate.net |
| [Hg(XeF₂)₅]²⁺ | PF₆⁻, AsF₆⁻, SbF₆⁻ | Hg²⁺ researchgate.net |
Formation of Cationic Xenon Fluoride Salts (e.g., [XeF]⁺, [Xe₂F₃]⁺)
This compound can act as a fluoride ion donor in the presence of strong Lewis acids, leading to the formation of cationic xenon fluoride salts. chem-soc.si The most common of these are the [XeF]⁺ and [Xe₂F₃]⁺ cations. chem-soc.si
The [XeF]⁺ cation is formed when XeF₂ reacts with a strong fluoride acceptor, such as antimony pentafluoride (SbF₅). wikipedia.org
XeF₂ + SbF₅ → [XeF]⁺[SbF₆]⁻ wikipedia.org
The formation of the [Xe₂F₃]⁺ cation can occur through the reaction of XeF₂ with a salt containing the [XeF]⁺ cation. Evidence for salts such as [Xe₂F₃]⁺[MF₆]⁻ has been established. worldscientific.com Thermal reaction between XeF₂ and excess titanium tetrafluoride (TiF₄) has also been shown to produce salts containing these cations, namely [Xe₂F₃][Ti₈F₃₃] and [XeF]₂[Ti₉F₃₈]. researchgate.netnih.govsigmaaldrich.com These represent the first examples of [Xe₂F₃]⁺ and [XeF]⁺ compounds with polyfluoridotitanate(IV) anions. researchgate.netnih.gov The crystal structures of several [XeF]⁺ salts with hexafluorometallate anions (e.g., [XeF][MF₆] where M = As, Sb, Bi) and dimeric anions (e.g., [XeF][M₂F₁₁] where M = Sb, Bi) have been determined. acs.orgmcmaster.ca In the solid state, the [XeF]⁺ cations interact with their counter-anions through fluorine bridges. acs.org
Xenon Difluoride in Materials Science and Microfabrication
Silicon Etching Mechanisms
The fundamental chemical reaction can be summarized as:
2XeF₂ + Si → 2Xe + SiF₄ core.ac.uk
This process involves several key steps that govern the etching behavior and its characteristics.
A defining feature of xenon difluoride etching is its isotropic nature, meaning it proceeds at an equal rate in all directions. ucsb.educore.ac.uk This characteristic is crucial for undercutting structures to release moving components in MEMS devices, a process often referred to as sacrificial layer etching. kla.commemsconferences.org The gaseous nature of XeF₂ allows it to penetrate small openings and tight spaces, which is advantageous compared to wet etching methods that can be limited by surface tension. kla.com This dry vapor process also effectively avoids stiction, a common failure mode in wet-released MEMS where delicate structures permanently adhere to each other. kla.commemsconferences.org
The process is typically carried out in a pulsed mode, where the etch chamber is repeatedly filled with XeF₂ gas and then evacuated. ucsb.edu This allows for precise control over the etching process. The etch rate is influenced by parameters such as the pressure of the XeF₂ gas, with higher pressures generally leading to a faster etch rate up to a certain saturation point. ucsb.edu
The reaction between this compound and silicon is a multi-step process that begins with the adsorption of XeF₂ molecules onto the silicon surface. uci.edu This is followed by the dissociation of the XeF₂ molecules, leading to the reaction of fluorine with the silicon surface to form silicon fluoride (B91410) species. uci.edubibliotekanauki.pl
The primary reaction product is silicon tetrafluoride (SiF₄), which is volatile at room temperature and desorbs from the surface, allowing the etch process to continue. core.ac.ukuci.edu Studies have also identified the presence of intermediate species such as SiF₂ on the surface during the etching process. aip.org The reaction is exothermic, which can lead to a localized increase in temperature on the silicon surface during etching. cuny.eduaip.org
The kinetics of the reaction can be influenced by the concentration of XeF₂ and the available silicon surface area. A "loading effect" can be observed, where the etch rate decreases as the amount of exposed silicon increases due to the depletion of the XeF₂ reactant. uci.edurutgers.edu The surface of the silicon being etched is not perfectly smooth, often exhibiting a roughness of 1-2 µm. uci.edu
One of the most significant advantages of this compound in MEMS fabrication is its exceptional selectivity. It etches silicon at a much higher rate than many other materials commonly used in microfabrication. This high selectivity allows these materials to be used as effective masks or as structural components that remain intact during the silicon etching process. memsstar.comcornell.edu
The selectivity of XeF₂ is particularly high for materials such as silicon dioxide (SiO₂), silicon nitride (Si₃N₄), aluminum (Al), and photoresist. core.ac.ukrutgers.edu For instance, the selectivity of silicon over silicon dioxide can be greater than 1000:1, meaning that for every 1000 parts of silicon etched, only one part of silicon dioxide is removed. core.ac.ukrutgers.edu Similarly, the selectivity for silicon nitride is reported to be better than 100:1. rutgers.eduumn.edu This high selectivity allows for the creation of very long undercuts with minimal degradation of the mask or device layers. memsconferences.org
| Material | Selectivity (Si:Material) | Reference |
| Silicon Dioxide (SiO₂) | > 1000:1 | core.ac.ukrutgers.edu |
| Silicon Nitride (Si₃N₄) | > 100:1 | rutgers.eduumn.edu |
| Aluminum (Al) | Very High | core.ac.ukrutgers.edu |
| Photoresist | Very High | core.ac.ukrutgers.edu |
This table presents the high selectivity of this compound for silicon over other common MEMS materials.
The presence of contaminants and moisture can significantly impact the this compound etching process. Moisture, in particular, can react with XeF₂ to form hydrofluoric acid (HF), which can lead to the formation of a thin silicon fluoride polymer layer on the silicon surface. uci.edurutgers.edu This polymer layer can drastically reduce or even completely stop the etching process. uci.eduberkeley.edu Therefore, it is crucial to ensure that the samples and the etching chamber are dry. A dehydration bake of the samples before etching is often recommended. uci.edurutgers.edu
Surface contamination can also lead to non-uniform etching and increased surface roughness. cuny.edu Any variations in the native oxide layer or the presence of other residues can act as a micromask, resulting in a rougher etched surface. cuny.edu Background gas contamination, such as hydrocarbons in the vacuum chamber, can also influence the reaction kinetics. bibliotekanauki.pl
Etching of Other Materials (e.g., Mo, SiGe, Ge)
Besides silicon, this compound is also an effective etchant for other materials, including molybdenum (Mo), silicon-germanium (SiGe), and germanium (Ge). core.ac.ukkla.com The etching of these materials is also isotropic. core.ac.uk
The etch rate of silicon-germanium alloys has been found to be dependent on the germanium content, with higher germanium concentrations leading to faster etch rates. aip.orgaip.org Germanium itself is etched by XeF₂ at a faster rate than silicon. aip.orgaip.org This property is useful for the fabrication of devices based on SiGe alloys, which are important in high-speed electronics. aip.org
Molybdenum is another material that is readily etched by XeF₂, making it a suitable sacrificial material in some MEMS applications. memsstar.comcore.ac.uk The reaction mechanism for molybdenum etching differs from that of silicon, but it also results in the formation of volatile fluoride products. aip.org
| Material | Etch Rate Relative to Silicon | Reference |
| Germanium (Ge) | Faster | aip.orgaip.org |
| Silicon-Germanium (SiGe) | Increases with Ge content | aip.orgaip.org |
| Molybdenum (Mo) | Etchable | memsstar.comcore.ac.uk |
This table provides a qualitative comparison of the etch rates of different materials with this compound relative to silicon.
Applications in Microelectromechanical Systems (MEMS)
The unique properties of this compound etching, particularly its high selectivity and isotropic nature, make it a cornerstone technology in the fabrication of a wide variety of MEMS devices. memsstar.commemsconferences.org A primary application is the release of movable microstructures by etching away a sacrificial silicon layer from underneath them. kla.comkla.com This is essential for creating components like cantilevers, membranes, and accelerometers. core.ac.ukvtt.fi
The dry, room-temperature nature of the process is particularly beneficial for releasing delicate structures that could be damaged by wet etching processes or high temperatures. umn.edu The ability of XeF₂ to etch through small openings allows for the creation of complex, enclosed microstructures. kla.com Furthermore, because XeF₂ does not attack most packaging or dicing materials, it can be used to release MEMS devices after they have been diced or even packaged, which can improve manufacturing yields. kla.commemsconferences.org
The versatility of XeF₂ extends to the fabrication of various MEMS devices, including piezoelectric micromachined ultrasonic transducers (PMUTs) and other sensors and actuators. vtt.fiaalto.fi
Advanced Semiconductor Manufacturing Processes
This compound (XeF₂) has become a critical component in advanced semiconductor manufacturing, primarily due to its unique properties as a gaseous, isotropic etchant for silicon. aip.org Its high selectivity, room temperature operation, and the dry nature of the process address key challenges in the fabrication of complex microelectronic and micro-electromechanical systems (MEMS). ed.ac.ukresearchgate.net This section details the research findings related to the application of XeF₂ in advanced semiconductor manufacturing processes.
The primary application of XeF₂ in this domain is the selective removal of silicon, particularly as a sacrificial layer in MEMS fabrication to release delicate microstructures. researchgate.net The gaseous nature of XeF₂ etching is a significant advantage over traditional wet etching methods, as it eliminates the problem of stiction, where surface tension of liquids can cause the released microstructures to adhere permanently to the substrate. ed.ac.uk
The etching process with XeF₂ is a spontaneous chemical reaction that occurs at room temperature and low pressure, typically between 0.5 and 4 Torr. ed.ac.uk The basic reaction mechanism involves the sublimation of solid XeF₂ into a gas, which then reacts with silicon to form volatile silicon tetrafluoride (SiF₄) and xenon (Xe) gas, as shown in the following reaction:
2XeF₂ (g) + Si (s) → 2Xe (g) + SiF₄ (g)
This process is purely chemical and does not involve plasma or ion bombardment, thus avoiding potential damage to the semiconductor device. aalto.fi The process can be carried out in either a pulsed mode, where the chamber is alternately filled with XeF₂ and then evacuated, or a continuous flow mode. uci.edu
Research Findings
Extensive research has been conducted to characterize the etching behavior of XeF₂ with various materials used in semiconductor fabrication. A key finding is its remarkable selectivity, which is the ratio of the etch rate of the target material (typically silicon) to that of other materials.
Etch Rates and Selectivity:
The etch rate of silicon in a XeF₂ environment is dependent on several factors, including the pressure of the XeF₂ gas, the temperature of the substrate, and the exposed surface area of the silicon. researchgate.net Research has shown that for polysilicon, an increase in processing pressure leads to a higher etch rate. ed.ac.uk Conversely, the etch rate of materials like LPCVD silicon nitride and PECVD silicon dioxide shows little variation with increased pressure. ed.ac.uk
Temperature also plays a crucial role. The etch rate of polysilicon has been observed to decrease as the temperature rises, which in turn affects the selectivity of the etch process. ed.ac.uk One study recorded a peak instantaneous etch rate for silicon of 19.5 µm/min at an initial XeF₂ pressure of 1.2 Torr. researchgate.net Another study reported vertical etch rates for polysilicon sacrificial layers in the range of 3.8 to 4.9 µm/min. core.ac.uk
The selectivity of XeF₂ is one of its most significant advantages. It exhibits very high selectivity for silicon against a wide range of materials commonly used as masks or structural layers in semiconductor devices. This includes silicon dioxide (SiO₂), silicon nitride (Si₃N₄), photoresists, and various metals. aalto.firesearchgate.net For instance, the selectivity of silicon to silicon dioxide is often reported to be greater than 1000:1, meaning silicon etches 1000 times faster than silicon dioxide. core.ac.uk The selectivity of silicon to silicon nitride is also high, typically better than 100:1. researchgate.net However, some studies have shown that the proximity of the sacrificial silicon layer can enhance the etch rate of otherwise inert materials, with one study reporting a polysilicon to silicon nitride selectivity of 5:4 under specific conditions. ed.ac.uk
Material Compatibility:
A wide array of materials used in semiconductor manufacturing are highly resistant to XeF₂ etching, making them suitable as masking or structural layers. These include:
Dielectrics: Silicon dioxide (SiO₂), silicon nitride (Si₃N₄), aluminum oxide (Al₂O₃), and aluminum nitride (AlN). core.ac.uk
Polymers: Photoresists are highly resistant and can be used as effective masks. google.com
Metals: Aluminum (Al) is a common mask material due to its high resistance to XeF₂. google.com
Materials that are etched by XeF₂ include silicon (in all its forms: single-crystal, polysilicon, and amorphous silicon), molybdenum (Mo), germanium (Ge), and to some extent, tungsten (W). aalto.ficore.ac.uk
The following tables summarize the etch rates and selectivity of various materials when exposed to this compound under different process conditions, based on a synthesis of research findings.
Table 1: Etch Rates of Various Materials with this compound
| Material | Etch Rate (nm/min) | Process Conditions (Pressure, Temperature) | Source(s) |
| Polysilicon (poly-Si) | 3800 - 4900 | Not specified | core.ac.uk |
| Silicon (Si) | up to 19500 (instantaneous) | 1.2 Torr | researchgate.net |
| Molybdenum (Mo) | Reactive | Not specified | core.ac.uk |
| Tungsten (W) | Conditionally Reactive | Not specified | core.ac.uk |
| Silicon Dioxide (SiO₂) | Low Attack | Not specified | core.ac.uk |
| Silicon Nitride (Si₃N₄) | Low Attack | Not specified | core.ac.uk |
| Aluminum Oxide (Al₂O₃) | Non-reactive | Not specified | core.ac.uk |
| Aluminum Nitride (AlN) | Non-reactive | Not specified | core.ac.uk |
Table 2: Selectivity of this compound Etching (Silicon vs. Other Materials)
| Material Pair (Etched:Mask) | Selectivity Ratio | Process Conditions | Source(s) |
| Si : SiO₂ | > 1000:1 | Not specified | core.ac.uk |
| Si : Si₃N₄ | > 100:1 | Not specified | researchgate.net |
| Poly-Si : Si₃N₄ | 5:4 | Specific proximity conditions | ed.ac.uk |
| Si : Photoresist | High | Not specified | google.com |
| Si : Aluminum (Al) | High | Not specified | google.com |
Theoretical and Computational Studies of Xenon Difluoride
Bonding Models (e.g., Three-Center, Four-Electron Bonding)
The bonding in xenon difluoride (XeF₂) is a classic example of a hypervalent molecule, which has been effectively explained by the three-center, four-electron (3c-4e) bond model. This model, also known as the Pimentel-Rundle three-center model, provides a robust description without invoking the participation of d-orbitals, an older concept that has been largely superseded by quantum chemical calculations. wikidoc.org
In the linear F-Xe-F structure of this compound, the bonding can be described by considering the interaction of the p-orbitals on the three colinear atoms. wikidoc.org Specifically, the model involves the combination of a filled 5p orbital on the central xenon atom with two half-filled 2p orbitals from the two fluorine atoms. This interaction results in the formation of three molecular orbitals (MOs): a filled bonding orbital, a filled non-bonding orbital, and an empty anti-bonding orbital. wikidoc.orgyoutube.com The four valence electrons occupy the two lower energy orbitals, the bonding and non-bonding MOs. wikidoc.orgyoutube.com
The highest occupied molecular orbital (HOMO) is localized on the two terminal fluorine atoms, which is consistent with the high electronegativity of fluorine. wikidoc.org This model results in a bond order of 1/2 for each Xe-F bond, which can also be represented by resonance structures in Lewis theory. wikidoc.org The 3c-4e model successfully explains the linear geometry and the stability of the XeF₂ molecule. youtube.comslideshare.net
Electronic Structure Investigations
The electronic structure of this compound has been the subject of numerous experimental and theoretical investigations, providing deep insights into its bonding and properties. arxiv.org Early studies in the 1970s utilized photoabsorption experiments and photoelectron spectroscopy to probe the electronic energy levels of xenon fluorides. arxiv.org
Modern quantum chemical calculations have further refined our understanding. These calculations confirm the linear D∞h symmetry of the XeF₂ molecule in the gas phase, with a Xe-F bond distance of approximately 1.977 Å. arxiv.org The electronic structure is characterized by a sensitive dependence on the number of fluorine ligands, which influences the ionization spectra. arxiv.org
Investigations into the core-level binding energies through X-ray photoelectron spectroscopy are sensitive to the valence electron charges on the xenon and fluorine atoms. aip.org Hartree-Fock self-consistent field (SCF) calculations have provided population analysis of the atomic orbital composition of the molecular orbitals and the atomic charge distributions. aip.org These theoretical findings are generally in good agreement with experimental data from techniques like electron spin resonance and nuclear magnetic resonance. aip.org
A simplified molecular orbital diagram for the 3c-4e bond in XeF₂ can be constructed by considering the interaction of the xenon 5p orbital and the fluorine 2p orbitals. Semi-empirical molecular orbital calculations have shown that the formation of the molecule is energetically favorable compared to the isolated atoms. csbsju.edu These calculations also allow for the estimation of partial charges on the atoms, indicating a significant degree of ionic character in the Xe-F bonds due to the high electronegativity of fluorine. csbsju.edu
Computational Modeling of Reaction Pathways
Computational modeling has been instrumental in elucidating the reaction pathways of this compound with various substrates. These studies often employ methods like density functional theory (DFT) and coupled-cluster (CC) methods to map out potential energy surfaces and identify transition states. jyu.firesearchgate.net
One area of significant research is the reaction of XeF₂ with silicon surfaces, which is relevant to plasmaless etching processes in the semiconductor industry. aip.orgaip.org Computational models have shown that XeF₂ can react with the Si(100) surface through single and two-atom fluorine abstraction mechanisms. aip.org A key finding is that a portion of the scattered XeF product is internally excited enough to dissociate into xenon and fluorine atoms in the gas phase. aip.orgaip.org This gas-phase dissociation is a novel mechanism that contributes to the etching process. aip.org
Quantum-chemical calculations have also been used to study the fluoride (B91410) ion exchange between XeF₂ and a fluoride anion (F⁻). jyu.fi These calculations have helped to characterize the geometry and stability of the proposed intermediate, the trifluoroxenate(II) anion (XeF₃⁻). jyu.fi The energy-minimized ground state shows a weakly coordinated F₂Xe---F⁻ adduct, while the XeF₃⁻ anion is identified as a transition state in the exchange mechanism. jyu.fi
Furthermore, computational studies have explored the reactions of XeF₂ with other molecules, such as nitric acid (HNO₃) and dinitrogen tetroxide (N₂O₄), leading to the formation of molecular addition compounds. nih.gov These calculations help in assigning vibrational spectra and understanding the nature of the intermolecular interactions in these adducts. nih.gov
Quantum Chemical Calculations in XeF₂ Chemistry
Quantum chemical calculations are a cornerstone of modern research into this compound, providing detailed information on its structure, bonding, and reactivity. A variety of methods are employed, ranging from Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to more sophisticated coupled-cluster (CC) and density functional theory (DFT) approaches. researchgate.netresearchgate.net
These calculations have been crucial in predicting and confirming the existence of novel organo-noble gas compounds. For instance, ab initio calculations have suggested the stability of molecules where a xenon atom is inserted into unsaturated hydrocarbons. researchgate.net
Relativistic effects are also important in accurately describing the properties of xenon compounds. Relativistic calculations, such as the Dirac-Hartree-Fock (DHF) method, have been used to compute NMR shielding and spin-spin coupling constants for xenon fluorides, with results showing good agreement with experimental data. researchgate.net
High-level electronic structure calculations have been used to determine thermochemical data, such as the heats of formation of xenon fluorides. researchgate.net These calculations often involve refining energetics using coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) and extrapolating to the complete basis set (CBS) limit. researchgate.net
Quantum chemical methods have also been applied to understand the photodissociation dynamics of XeF₂. rsc.org Calculations of the electronic states of the FXe-F complex have helped to interpret transient absorption spectra and model the reaction kinetics following photolysis. rsc.org The table below summarizes some key properties of XeF₂ obtained from various computational and experimental studies.
| Property | Value | Method/Reference |
| Bonding Model | Three-Center Four-Electron (3c-4e) | Pimentel-Rundle Model wikidoc.org |
| Molecular Geometry | Linear (D∞h) | Gas Phase Electron Diffraction arxiv.org |
| Xe-F Bond Length | 1.977 Å | Gas Phase Electron Diffraction arxiv.org |
| Xe-F Bond Order | 0.5 | 3c-4e Model wikidoc.org |
| Calculated Partial Charge on Xe | +1.684 | Semi-empirical MO Calculation csbsju.edu |
| Calculated Partial Charge on F | -0.842 | Semi-empirical MO Calculation csbsju.edu |
| Heat of Formation (ΔfH°₂₉₈) | -25.8 ± 0.8 kcal/mol | Experimental |
Note: The calculated partial charges are from a simplified semi-empirical model and represent a qualitative picture of the charge distribution.
Safety, Handling, and Environmental Considerations in Research
Safe Laboratory Practices and Storage
Xenon difluoride (XeF₂) is a powerful oxidizing and fluorinating agent that requires strict safety protocols for handling and storage in a laboratory setting. wikipedia.orgijcmas.com It is a white, crystalline solid with a low vapor pressure and a nauseating odor. wikipedia.orgudel.edu Although stable when stored properly, it is highly sensitive to moisture. wikipedia.orgcoleparmer.com
Handling: All manipulations of this compound should be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute. uni-muenster.de Personal protective equipment (PPE) is mandatory and includes chemical splash goggles, appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene), and protective clothing to prevent skin contact. coleparmer.comthermofisher.cnfishersci.com In situations with potential for significant exposure or in emergencies, a self-contained breathing apparatus (SCBA) should be used. uni-muenster.dethermofisher.cn It is crucial to avoid breathing any dust or vapors. apolloscientific.co.uk Due to its reactivity, contact with combustible materials such as wood, paper, oil, or finely divided metals can lead to spontaneous combustion or violent decomposition. apolloscientific.co.ukvanderbilt.edu Therefore, all sources of ignition, including sparks and open flames, must be eliminated from the handling area. apolloscientific.co.uk
Storage: this compound must be stored in a cool, dry, and well-ventilated area, away from incompatible substances. coleparmer.comapolloscientific.co.uk It should be kept in tightly sealed containers, preferably under an inert atmosphere like nitrogen, to prevent contact with moisture. coleparmer.comuni-muenster.devanderbilt.edu Exposure to moisture or moist air must be avoided as it leads to the formation of xenon trioxide (XeO₃), a dangerously explosive solid, and hydrofluoric acid (HF), a corrosive and toxic gas. coleparmer.comuci.edu Containers should be protected from physical damage and stored away from flammable or combustible materials. apolloscientific.co.uk It is recommended to store XeF₂ in a locked cabinet or an area with restricted access. uni-muenster.de
Spills: In the event of a spill, the area should be evacuated and ventilated. apolloscientific.co.uk Spilled material should be contained using dry, inert materials like sand or earth. apolloscientific.co.uk Organic absorbents such as sawdust or paper towels must never be used as they can create a fire hazard. apolloscientific.co.uk The collected residue should be sealed in labeled containers for proper disposal. apolloscientific.co.uk The spill area can then be neutralized. apolloscientific.co.ukzeiss.com
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required Equipment | Rationale |
|---|---|---|
| Eye Protection | Chemical splash goggles or face shield | Protects against splashes and corrosive effects on eyes. coleparmer.com |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and burns. thermofisher.cn |
| Body Protection | Chemical-resistant clothing, lab coat | Protects skin from exposure. coleparmer.com |
| Respiratory Protection | Chemical fume hood; SCBA for emergencies | Prevents inhalation of toxic and corrosive dust and vapors. uni-muenster.dethermofisher.cn |
Waste Treatment and Disposal Protocols
The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with local, state, and national regulations. uni-muenster.dethermofisher.cnfishersci.be Due to its reactivity, specific protocols must be followed to ensure safe neutralization and disposal.
Unused or waste this compound should never be disposed of down the drain or in regular trash. uni-muenster.dezeiss.com It is classified as a hazardous waste due to its toxicity and oxidizing properties. thermofisher.cnfishersci.be
Neutralization: A common method for treating small quantities of this compound waste is through careful, controlled reaction with a reducing agent. For spills or residues, a neutralizing agent can be used. uni-muenster.dezeiss.com One approach involves reacting the XeF₂ with a stirred, cooled solution of sodium hydroxide (B78521) or a mixture of sodium hydroxide and calcium hydroxide (soda-lime). This should be done cautiously in a fume hood, as the reaction can be vigorous and produce heat. Another method for cleaning up spills involves using an inert absorbent like sand, which can then be treated. apolloscientific.co.ukzeiss.com
Disposal of Contaminated Materials: All materials that have come into contact with this compound, including empty containers, gloves, and absorbent materials, are considered contaminated and must be disposed of as hazardous waste. apolloscientific.co.ukfishersci.be Containers should be triple-rinsed with an appropriate solvent, and the rinsate collected for hazardous waste disposal. However, it is often recommended to not repackage or return unused portions to the original container to avoid contamination that could lead to a violent reaction. apolloscientific.co.uk Contaminated clothing should be removed immediately and washed before reuse. thermofisher.cnapolloscientific.co.uk
Table 2: this compound Disposal Guidelines
| Waste Type | Disposal Method | Key Precautions |
|---|---|---|
| Unused/Excess XeF₂ | Treat as hazardous waste. Neutralize with a suitable reducing agent under controlled conditions. | Must be done in a fume hood by trained personnel. Avoid mixing with incompatible materials. uni-muenster.dezeiss.com |
| Contaminated Solids (e.g., absorbents, gloves) | Collect in a sealed, labeled container for hazardous waste disposal. | Do not use combustible absorbents. thermofisher.cnapolloscientific.co.uk |
| Empty Containers | Dispose of as hazardous waste. fishersci.be | Do not reuse. Avoid rinsing with water unless part of a specific neutralization procedure. |
Environmental Impact of XeF₂ Production and Use
The environmental impact of this compound is primarily associated with its reactivity and the substances used and produced during its lifecycle. While xenon itself is an inert gas naturally present in the atmosphere and is considered environmentally friendly, the compounds it forms, particularly with fluorine, and the processes involved in its synthesis and application, warrant consideration. ijcmas.comnih.gov
Production: The synthesis of this compound typically involves reacting xenon and fluorine gases. wikipedia.org Fluorine gas is highly reactive and toxic. The production process itself can be energy-intensive. verifiedmarketresearch.com However, some synthesis methods have been developed to work at atmospheric pressure using sunlight, which could potentially reduce the energy footprint. wikipedia.org
Use and Decomposition: In its primary application as a silicon etchant in the microelectronics industry, XeF₂ is valued for its selectivity and for being a dry process, which can reduce the use of wet chemicals. ijcmas.comimarcgroup.com It is sometimes considered a more environmentally friendly alternative to other etching gases like sulfur hexafluoride (SF₆), which is a potent greenhouse gas. imarcgroup.com
When this compound comes into contact with moisture, it decomposes. wikipedia.org The primary decomposition products are xenon gas and hydrogen fluoride (B91410) (HF). coleparmer.com While xenon gas is environmentally benign, returning to the atmosphere from which it was originally sourced, hydrogen fluoride is a toxic and corrosive substance. ijcmas.comnih.gov Therefore, any release of XeF₂ into an environment with moisture will lead to the formation of HF, posing a localized environmental and health hazard. uci.edu Proper scrubbing and exhaust ventilation systems are essential in industrial settings to capture and neutralize any HF produced. uci.edu
Table 3: Compound Names Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | XeF₂ |
| Xenon trioxide | XeO₃ |
| Hydrofluoric acid | HF |
| Sulfur hexafluoride | SF₆ |
| Sodium hydroxide | NaOH |
| Calcium hydroxide | Ca(OH)₂ |
| Xenon | Xe |
| Fluorine | F₂ |
| Hydrogen peroxide | H₂O₂ |
| Uracil | C₄H₄N₂O₂ |
| 5-fluorouracil | C₄H₃FN₂O₂ |
| Krypton | Kr |
| Oxygen | O₂ |
| Nitrogen | N₂ |
| Aluminum | Al |
| Tungsten | W |
| Carbon dioxide | CO₂ |
| Nitrous oxide | N₂O |
| Dioxygen difluoride | O₂F₂ |
| Xenon tetrafluoride | XeF₄ |
| Xenon hexafluoride | XeF₆ |
| Xenon hexafluoroplatinate | Xe[PtF₆] |
| Silicon | Si |
| Germanium | Ge |
| Silicon dioxide | SiO₂ |
| Caesium | Cs |
| Mercury | Hg |
| Carbonyl compounds | |
| Permanganates | |
| Iodates | |
| Acetone | C₃H₆O |
| Ethanol | C₂H₅OH |
| Cerium fluoride | |
| Potassium fluoride | |
| Rubidium fluoride | |
| Cesium fluoride | |
| Lime milk | |
| Soda |
Future Research Directions and Emerging Applications
Development of Novel Fluorination Methodologies
Xenon difluoride is a powerful and selective fluorinating agent. mdpi.com Future research is focused on developing new, milder, and more efficient fluorination methods applicable to a wider range of substrates. cacgas.com.au
One area of active investigation is the fluorination of aromatic compounds. While direct fluorination can be challenging, XeF₂ offers a viable route. For instance, the reaction of benzene (B151609) with XeF₂ can yield fluorobenzene (B45895). wikipedia.org The effectiveness of these reactions is often enhanced by the presence of a catalyst, such as hydrogen fluoride (B91410) or boron trifluoride etherate. rsc.orghzdr.de Research is ongoing to optimize reaction conditions and catalyst systems to improve yields and control regioselectivity, particularly for complex aromatic and heteroaromatic systems. rsc.org The fluorodecarboxylation of carboxylic acids using XeF₂ to produce fluoroalkanes is another promising methodology. mdpi.comacs.org
The fluorination of alkenes is another key research direction. XeF₂ readily adds across carbon-carbon double bonds to form difluoroalkanes. rsc.org Studies are exploring the scope of this reaction with various substituted alkenes and the development of stereoselective fluorination methods.
Furthermore, XeF₂ is utilized in oxidative fluorination reactions. It can, for example, oxidize and fluorinate sulfur(II) compounds and organometallic compounds. rsc.orgelectricrocket.orgsemanticscholar.org The development of these methodologies is crucial for synthesizing compounds with fluorine atoms attached to heteroatoms, which are of interest in materials science and medicinal chemistry. A significant advantage of XeF₂ is its selectivity; for instance, it can fluorinate a heteroatom in an organic molecule without affecting other parts of the molecule. mdpi.com
| Substrate Type | Reaction Type | Catalyst/Conditions | Products | Significance |
| Aromatic Compounds | Electrophilic Fluorination | HF, BF₃·Et₂O | Fluoroaromatics | Direct route to valuable fluorinated aromatic compounds. wikipedia.orgrsc.org |
| Alkenes | Addition | Typically acid-catalyzed | Vicinal difluorides | Fundamental transformation in organofluorine chemistry. rsc.orghzdr.de |
| Carboxylic Acids | Fluorodecarboxylation | XeF₂ | Fluoroalkanes | Provides access to fluoroalkanes from readily available carboxylic acids. mdpi.comacs.org |
| Sulfides/Sulfoxides | Oxidative Fluorination | Chloride ion | α-fluorosulfides, difluorosulfuranes | Synthesis of sulfur-fluorine containing compounds. rsc.orgstackexchange.com |
| Organosilicon Compounds | Fluorodesilylation | Acetonitrile (B52724) | Fluorinated organic molecules | Clean reactions with volatile byproducts. semanticscholar.orgcdnsciencepub.com |
Exploration of Catalytic Applications
The catalytic applications involving this compound are expanding. While XeF₂ is primarily known as a stoichiometric fluorinating agent, its reactivity can be significantly influenced by catalysts. Lewis acids such as boron trifluoride (BF₃) and hydrogen fluoride (HF) are known to catalyze fluorination reactions with XeF₂. rsc.orghzdr.dedtic.mil These catalysts activate the XeF₂ molecule, enhancing its electrophilicity and enabling the fluorination of less reactive substrates. The reaction vessel itself, particularly Pyrex glass, has been shown to act as a catalyst for certain electrophilic reactions of XeF₂. semanticscholar.org
Research is also exploring the use of XeF₂ to generate other catalytically active species. For instance, XeF₂ can react with fluoride ion acceptors to form the highly reactive XeF⁺ and Xe₂F₃⁺ cations, which are even more powerful fluorinating agents. mdpi.comrsc.org This opens up possibilities for developing new catalytic systems where XeF₂ is used to generate the active catalyst in situ.
Additionally, this compound has been investigated as a fluorinating gas for the activation of solid catalysts. For example, it can be used to convert metal salts into their corresponding active fluoride forms on a support material. google.com This method is being explored for the preparation of heterogeneous catalysts for various fluorination reactions.
| Catalyst/System | Role of XeF₂ | Application | Key Findings |
| Lewis Acids (e.g., BF₃, HF) | Activated Reagent | Fluorination of organic substrates | Increases the electrophilicity of XeF₂, enabling reactions with less reactive compounds. rsc.orgdtic.mil |
| Pyrex Glass | Activated Reagent | Electrophilic fluorination | The surface of the glass can catalyze fluorodesilylation and other electrophilic reactions. semanticscholar.orgresearchgate.net |
| Fluoride Ion Acceptors | Precursor to stronger fluorinators | Synthesis of highly fluorinated compounds | Forms XeF⁺ and Xe₂F₃⁺ species, which are more potent electrophilic fluorinators. mdpi.comrsc.org |
| Metal Salts on Supports | Activating Agent | Preparation of heterogeneous catalysts | Converts metal salts to active metal fluorides for catalysis. google.com |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure, bonding, and reaction mechanisms of this compound and its derivatives relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. Both ¹⁹F and ¹²⁹Xe NMR are routinely used to characterize XeF₂ and its reaction products. psgcas.ac.in Solid-state NMR spectroscopy has provided valuable data on the shielding anisotropies of XeF₂. cdnsciencepub.compsgcas.ac.in High-resolution NMR studies in the gas phase have also been accomplished, providing fundamental data on the isolated molecule. psgcas.ac.in
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides key information about the molecular structure and bonding in XeF₂ compounds. westairgases.commdpi.com These techniques are essential for identifying functional groups and determining molecular symmetry.
X-ray Photoelectron Spectroscopy (XPS) is another valuable technique for characterizing materials that have been treated with XeF₂. verifiedmarketresearch.com For instance, in the fluorination of graphene, XPS can be used to determine the extent of fluorination and the nature of the carbon-fluorine bonds formed. sigmaaldrich.com
Furthermore, photoelectron spectroscopy using He I and He II sources has been employed to determine the ionization potentials of XeF₂, providing insights into its electronic structure. aakash.ac.in Far-UV absorption spectroscopy has also been used to study the electronic transitions in both gaseous and solid XeF₂. collegedunia.com
| Technique | Information Obtained | Example Application |
| ¹⁹F and ¹²⁹Xe NMR | Chemical environment, coupling constants, molecular structure. cdnsciencepub.compsgcas.ac.in | Characterization of XeF₂ in solution and solid state. cdnsciencepub.compsgcas.ac.in |
| IR and Raman Spectroscopy | Vibrational modes, molecular symmetry, bond strength. westairgases.commdpi.com | Identification of XeF₂ and its adducts with Lewis acids. westairgases.com |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of elements. verifiedmarketresearch.com | Analysis of fluorinated graphene surfaces. sigmaaldrich.com |
| Photoelectron Spectroscopy | Ionization potentials, electronic structure. aakash.ac.in | Determining the energy levels of molecular orbitals in XeF₂. aakash.ac.in |
| UV-Vis Spectroscopy | Electronic transitions. nasa.govresearchgate.net | Studying the stability of XeF₂ in various solvents. nasa.govresearchgate.net |
Integration with Microfluidics and Automated Synthesis
The integration of this compound chemistry with modern synthesis technologies like microfluidics and automated systems is an emerging area of research. These technologies offer advantages in terms of safety, control, and scalability.
A notable development is the synthesis of [¹⁸F]this compound using a microfluidic platform. mdpi.comnih.gov This approach allows for the rapid and efficient production of this important PET radiolabeling agent from cyclotron-produced [¹⁸F]fluoride ion at elevated temperatures. nih.gov The small scale of microreactors enhances heat transfer and allows for precise control over reaction parameters, which is crucial when working with short-lived radioisotopes. mdpi.comnih.gov This microfluidic synthesis has paved the way for developing more robust, automated methods for producing [¹⁸F]XeF₂ on a larger, production-ready scale. nih.gov
Automated synthesis platforms are also being explored to handle the reactive nature of XeF₂ more safely and efficiently. Automation can improve the reproducibility of fluorination reactions and allow for high-throughput screening of reaction conditions. While still a developing field, the combination of XeF₂ chemistry with automated flow reactors holds promise for the future of organofluorine synthesis.
Potential in Emerging Technologies (e.g., Laser Technology, Ion Thrusters)
This compound plays a role in several cutting-edge technologies, primarily due to the properties of its constituent elements.
Laser Technology: XeF₂ is a key precursor in the generation of xenon fluoride (XeF) excimer lasers. scispace.comresearchgate.net These lasers operate in the ultraviolet region and are used in various applications, including industrial micromachining and semiconductor photolithography. rsc.org The photodissociation of XeF₂ by a vacuum ultraviolet (VUV) source produces the excited XeF* species, which is the lasing medium. google.comscispace.com Research in this area focuses on optimizing the efficiency and power of these lasers.
Ion Thrusters: While xenon gas is the preferred propellant for ion thrusters in spacecraft due to its high atomic mass, inertness, and low ionization energy, the direct use of this compound as a propellant is not a current mainstream application. electricrocket.orgstackexchange.comkallmorris.comnasa.govnasaspaceflight.comprecision-ceramics.comsoton.ac.uk Ion thrusters operate by ionizing xenon gas and accelerating the resulting ions to generate thrust. nasa.govsoton.ac.uk The xenon is typically stored as a high-pressure liquid and vaporized before ionization. rsc.orgkallmorris.com However, the stability of XeF₂ as a solid compound that can release xenon gas upon decomposition presents a potential avenue for future research into alternative propellant storage systems. rsc.org Such systems could potentially offer advantages in terms of storage density and pressure requirements. rsc.orgnasa.gov
Q & A
Q. What is the molecular geometry and hybridization state of XeF₂, and how does this influence its reactivity?
XeF₂ adopts a linear geometry with sp³d hybridization, where the xenon atom utilizes one 5s, three 5p, and one 5d orbital. The three lone pairs occupy equatorial positions, leaving two axial fluorine atoms. This geometry explains its strong fluorinating ability, as the lone pairs enable nucleophilic attack on substrates. Hybridization analysis via VSEPR theory or X-ray crystallography can confirm this structure .
Q. What are the standard synthetic routes for XeF₂, and how can purity be optimized?
XeF₂ is synthesized via direct reaction of xenon gas (Xe) with fluorine gas (F₂) at 400°C and 6 bar pressure. Alternative methods include reacting Xe with dioxygen difluoride (O₂F₂) at 118°C. To minimize impurities (e.g., XeF₄ or XeF₆), stoichiometric control and inert PTFE-lined reactors are critical. Post-synthesis purification via vacuum sublimation ensures high-purity crystals .
Q. How should XeF₂ be stored to mitigate decomposition risks?
XeF₂ is moisture-sensitive and decomposes into Xe, HF, and O₂ upon contact with water. Store in hermetically sealed PTFE containers under dry inert gas (e.g., argon). Avoid exposure to glass surfaces, as silanol groups on glass catalyze decomposition. Pre-treatment of storage vessels with fluorine gas passivates reactive sites .
Q. What role does XeF₂ play as a fluorinating agent in organic synthesis?
XeF₂ selectively transfers fluorine to aromatic rings, alkenes, and heteroatoms under mild conditions. For example, it fluorinates uracil to 5-fluorouracil, an anticancer drug. Reaction efficiency depends on solvent polarity and substrate accessibility. Use aprotic solvents (e.g., CH₂Cl₂) to stabilize electrophilic intermediates .
Q. How can researchers accurately prepare XeF₂ solutions for stoichiometric reactions?
Dissolve crystalline XeF₂ in anhydrous CH₃CN or CFCl₃ under inert atmosphere. Use gravimetric analysis (moles = mass/molar mass; molar mass = 169.29 g/mol) to determine concentration. Validate via UV-Vis spectroscopy (λₘₐₓ ≈ 254 nm in CH₃CN) .
Advanced Research Questions
Q. How do reaction vessel materials and solvents influence XeF₂’s stability and reactivity?
Pyrex® glass accelerates decomposition due to Lewis acidic sites (e.g., Si-OH), while PTFE-FEP-lined vessels enhance stability. In CH₂Cl₂, XeF₂’s half-life exceeds 24 hours in PTFE, but <6 hours in Pyrex. Solvents like CH₃CN stabilize XeF₂ via weak coordination, whereas protic solvents (e.g., H₂O) trigger rapid hydrolysis. Select solvents based on desired reaction pathway (electrophilic vs. radical) .
Q. What experimental strategies resolve contradictions in thermochemical data for XeF₂?
Discrepancies in ΔHf° values (e.g., from mass spectrometry vs. calorimetry) arise from sublimation enthalpy errors. Use high-purity samples and tandem techniques: (1) Measure appearance potentials via mass spectrometry to calculate bond dissociation energies. (2) Validate via gas-phase IR spectroscopy or ab initio calculations (e.g., CCSD(T)) .
Q. How can researchers mitigate byproduct formation during XeF₂-mediated fluorination?
Byproducts like HF or XeO₃ form via hydrolysis or over-fluorination. Strategies include:
- In situ trapping : Add molecular sieves to sequester HF.
- Temperature control : Maintain sub-50°C to suppress radical pathways.
- Substrate pre-treatment : Passivate reactive sites (e.g., -OH groups) with silylating agents .
Q. What advanced analytical techniques characterize XeF₂’s decomposition kinetics?
Q. How does XeF₂’s reactivity compare with other noble gas fluorides in MEMS fabrication?
XeF₂ etches silicon isotropically via the reaction: Unlike XeF₄ or KrF₂, XeF₂’s gaseous byproducts (Xe, SiF₄) minimize residue, making it ideal for microelectromechanical systems (MEMS). Optimize etch rates by varying pressure (1–10 Torr) and pulsed gas exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
